molecular formula C14H19NO2 B2481091 Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2248364-59-0

Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B2481091
CAS RN: 2248364-59-0
M. Wt: 233.311
InChI Key: UCUPNHPGMVLNFM-UHFFFAOYSA-N
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Description

Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinolines but are saturated . They are key structural motifs in pharmaceutical agents and have a wide range of applications .


Synthesis Analysis

Tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Molecular Structure Analysis

The molecular structure of tetrahydroquinolines can vary depending on the specific compound. For example, the structure of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid methyl ester has been reported .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo various chemical reactions. For instance, they can participate in cascade or tandem reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinolines can vary depending on the specific compound. For example, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a powder with a melting point of 73-76 °C .

Safety and Hazards

Tetrahydroquinolines can pose various safety hazards. For example, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Tetrahydroquinolines are of interest in drug research and development due to their interesting pharmaceutical and biological activities . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

properties

IUPAC Name

ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-17-14(16)12-8-9(2)7-11-10(3)5-6-15-13(11)12/h7-8,10,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUPNHPGMVLNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

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